Cdk-IN-11

Cardiomyocyte Maturation Stem Cell Biology Cardiac Regeneration

CDK-IN-11 promotes cardiomyocyte maturation but lacks published potency/selectivity data. It is best suited as a hit-finding tool for exploratory phenotypic screening in hPSC-CM research, where its unique benzimidazole-isoindolinone scaffold offers differentiation from known chemotypes. Its ambiguous profile also enables use as a potential inactive control in specificity assays. This compound is for R&D only; not for human use.

Molecular Formula C25H21BrN4O2
Molecular Weight 489.4 g/mol
Cat. No. B12378868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk-IN-11
Molecular FormulaC25H21BrN4O2
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br
InChIInChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28)
InChIKeyQJTVIYLRDQROJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK-IN-11 Procurement: A Heterocyclic Cardiomyocyte Maturation Promoter for Stem Cell Research


CDK-IN-11 (CAS 2376876-87-6) is a heterocyclic compound with the chemical formula C25H21BrN4O2 and a molecular weight of 489.36 g/mol . The compound is described in primary literature and vendor documentation as a small molecule that promotes the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) . Its structural identity is defined by the IUPAC name 2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one .

Critical Evaluation: CDK-IN-11's Differentiated Role in Cardiomyocyte Maturation


Despite the availability of numerous small molecules reported to influence cardiomyocyte maturation, including PGC-1α activators (ZLN005) [1], PPAR/PGC-1α pathway activators (asiatic acid, GW501516) [2], and GATA4-interfering compounds (3i-1262) [3], direct, quantitative, head-to-head comparisons for CDK-IN-11 are absent from the publicly accessible literature. The compound's reported activity is qualitatively described as promoting cardiomyocyte maturation, but the specific assays, efficacy metrics (e.g., EC50, fold-change in marker expression), and mechanism of action are not disclosed in accessible primary research articles or authoritative databases. This lack of quantifiable data makes it impossible to scientifically justify the selection of CDK-IN-11 over any specific alternative based on performance metrics. Generic substitution with other maturation-promoting agents is not advised without rigorous, project-specific comparative testing.

Quantitative Performance Benchmarks for CDK-IN-11: A Critical Data Gap Analysis


Potency and Efficacy in Cardiomyocyte Maturation

No quantitative data (e.g., EC50, IC50, or fold-change in maturation markers) for CDK-IN-11 is available in public literature or authoritative databases to establish its potency or efficacy. For comparison, alternative compounds like ZLN005, a PGC-1α activator, have been shown to significantly upregulate maturation-related gene expression in hESC-CMs at a concentration of 10 µM [1]. Tomatidine, a natural alkaloid, increased the density of T-tubules and expression of cardiomyocyte-specific markers in hESC-CMs, though specific quantitative metrics vary by assay [2]. The absence of comparable data for CDK-IN-11 precludes any direct, evidence-based ranking or selection.

Cardiomyocyte Maturation Stem Cell Biology Cardiac Regeneration

Selectivity Profile and Mechanism of Action

The specific molecular target(s) of CDK-IN-11 are not disclosed in publicly available primary literature or vendor documentation. The compound is classified as a CDK inhibitor, but its selectivity profile across the CDK family or broader kinome has not been reported. In contrast, other compounds in the cardiomyocyte maturation space have defined mechanisms. For example, 3i-1262 is a known disruptor of the GATA4-NKX2-5 interaction [1], and the combination of asiatic acid and GW501516 activates the PPAR/PGC-1α pathway [2]. This lack of mechanistic clarity for CDK-IN-11 hinders its rational application and makes it impossible to predict off-target effects or synergy with other agents.

Kinase Inhibition Target Engagement Polypharmacology

Chemical Stability and Solubility Parameters

Basic physicochemical properties for CDK-IN-11 are reported: a molecular weight of 489.36 g/mol, a predicted boiling point of 754.2±70.0 °C, and a predicted density of 1.525±0.06 g/cm³ at 20 °C . The compound is reported to be soluble in DMSO at a concentration of 10 mM . While this information is necessary for handling and formulating stock solutions, it is not a differentiating factor. Many structurally related heterocyclic compounds exhibit similar solubility in DMSO. No comparative stability data (e.g., half-life in culture media, sensitivity to freeze-thaw cycles) is available to distinguish CDK-IN-11 from its alternatives.

Formulation Compound Handling DMSO Solubility

Niche and High-Risk Application Scenarios for CDK-IN-11


Exploratory Research in Phenotypic Screening for Cardiomyocyte Maturation

Given the absence of quantitative potency and selectivity data, the primary application for CDK-IN-11 is limited to exploratory, high-risk phenotypic screening. A researcher might include this compound as part of a broader, unbiased library screen to identify novel entities capable of inducing maturation in hPSC-CMs. In this context, CDK-IN-11 serves as a hit-finding tool, not a validated probe. Any observed effect would require extensive follow-up to identify the molecular target and validate the phenotype .

Chemical Biology Studies as a Negative or Inactive Control

Due to the lack of published activity data, CDK-IN-11 could be strategically employed as a structurally complex but potentially inactive control compound. In experiments designed to test the specificity of other, well-characterized CDK inhibitors or maturation-promoting agents, CDK-IN-11's ambiguous profile may serve as a baseline to rule out non-specific chemical effects. This use, however, is speculative and contingent on empirical validation of its inactivity in the specific assay system being used.

Comparative Studies Requiring a Structurally Distinct Heterocyclic Scaffold

In medicinal chemistry projects focused on developing novel CDK inhibitors or cardiomyocyte maturation agents, CDK-IN-11 could be used as a reference compound to evaluate the impact of its unique core scaffold (a benzimidazole-isoindolinone hybrid) against other chemotypes. This application relies purely on its chemical structure as a differentiator, not on its biological performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.